4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15-19-20(23)18(22(28)24-13-12-16-8-4-2-5-9-16)14-25-21(19)27(26-15)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYYXOTVMWICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazolo[3,4-b]pyridine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Solubility: The target compound’s phenylethyl group reduces aqueous solubility compared to polar derivatives (e.g., 6-amino analog) .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl in ’s 4i) exhibit higher melting points (178–209°C) due to crystal packing efficiency , similar to the target compound.
Biological Activity
4-Chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19ClN4O
- Molecular Weight : 390.9 g/mol
- CAS Number : 1021122-37-1
The pyrazolo[3,4-b]pyridine scaffold has been associated with various biological activities, including:
- Inhibition of Protein Kinases : Compounds within this class have shown significant inhibition of c-Met protein kinase, which is involved in cancer progression. For instance, derivatives have demonstrated IC50 values as low as 0.005 µM against c-Met kinases .
- GABA Modulation : Some pyrazolo[3,4-b]pyridines exhibit GABA_A receptor allosteric modulation, indicating potential applications in neurological disorders .
Anticancer Activity
Research indicates that compounds similar to 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine demonstrate potent antiproliferative effects against various cancer cell lines. For example:
- HeLa and A375 Cell Lines : Studies have shown significant inhibition of cellular proliferation in these human tumor cell lines with IC50 values around 0.36 µM for certain derivatives .
Case Study 1: c-Met Inhibition
A study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives highlighted the compound's ability to selectively inhibit c-Met kinase. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance inhibitory potency .
Case Study 2: GABA_A Modulation
Another investigation examined the allosteric modulation of GABA_A receptors by pyrazolo[3,4-b]pyridines. The results suggested that these compounds could serve as potential anxiolytics due to their ability to enhance GABAergic transmission .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target | Biological Activity |
|---|---|---|---|
| This compound | 0.005 | c-Met kinase | Potent inhibition |
| Derivative A | 0.36 | CDK2 | Selective anticancer activity |
| Derivative B | 1.8 | CDK9 | Antiproliferative effects |
| Derivative C | N/A | GABA_A receptor | Allosteric modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-3-methyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide?
- Methodology : The compound is synthesized via a multi-step condensation reaction. A pyrazolo[3,4-b]pyridine core is functionalized using N-arylsubstituted α-chloroacetamides or similar reagents. Key steps include:
Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters.
Chlorination at the 4-position using POCl₃ or PCl₅ under reflux .
Introduction of the N-(2-phenylethyl)carboxamide group via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .
- Critical Data :
| Step | Yield (%) | Purification Method |
|---|---|---|
| Cyclization | 65–75 | Column chromatography (SiO₂, EtOAc/hexane) |
| Chlorination | 80–85 | Recrystallization (ethanol) |
| Amidation | 60–70 | HPLC (C18 reverse phase) |
Q. How is the compound characterized analytically?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 4.3 ppm for CH₂ in phenethyl group) .
- HPLC-MS for purity assessment (e.g., >95% purity, [M+H]⁺ m/z calculated: 434.1) .
- X-ray crystallography to resolve ambiguities in stereochemistry or regiochemistry (if crystalline) .
- Common Pitfalls : Overlapping signals in NMR due to aromatic protons; use DEPT-135 or 2D-COSY for clarity.
Advanced Research Questions
Q. How to optimize reaction yields for the chlorination step?
- Methodology :
- Reagent Screening : Compare POCl₃ vs. PCl₅ in DMF or toluene. PCl₅ in toluene increases selectivity for 4-chloro substitution (yield: 85% vs. 72% with POCl₃) .
- Temperature Control : Maintain reflux at 110°C for 6 hours to minimize side products (e.g., di-chlorinated byproducts).
- Kinetic Monitoring : Use in-situ IR to track carbonyl peak disappearance (C=O stretch at 1700 cm⁻¹) .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in kinase inhibition assays (IC₅₀ values ranging from 0.1–10 µM):
Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 8.0) alter binding affinity .
Protein Source : Recombinant vs. native kinases may exhibit structural differences affecting inhibitor binding .
- Resolution : Standardize protocols using recombinant kinases and fixed ATP levels (1 mM). Validate with orthogonal methods (e.g., SPR or ITC) .
Q. What strategies improve solubility for in vivo studies?
- Approaches :
- Salt Formation : Use hydrochloride or mesylate salts (improves aqueous solubility by 10–20×) .
- Co-Solvents : DMSO/PEG-400 mixtures (80:20 v/v) achieve 5 mg/mL solubility .
- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
